(2-Azabicyclo[2.2.1]heptan-6-yl)methanol
Description
The compound (2-Azabicyclo[2.2.1]heptan-6-yl)methanol belongs to the class of azabicyclic compounds, which have garnered substantial interest in synthetic and medicinal chemistry. Its unique three-dimensional structure provides a rigid framework that is valuable for the design of new therapeutic agents and as a building block in complex organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2 |
InChI Key |
DIXGSRIMRRJXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CO)NC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol and Its Derivatives
Strategies for the Construction of the Azabicyclo[2.2.1]heptane Core
The rigid and sterically defined 2-azabicyclo[2.2.1]heptane framework is a key structural motif whose construction has been approached through several powerful synthetic reactions.
The aza-Diels-Alder reaction is a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]heptane system, providing a powerful method for creating the six-membered nitrogen-containing ring with high stereocontrol. nih.gov This cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with an activated imine, which serves as the aza-dienophile. nih.govresearchgate.net The reaction can be catalyzed by Brønsted or Lewis acids to generate iminium ions in situ, which then react with cyclopentadiene. pwr.edu.pl For instance, the reaction between cyclopentadiene and the N-benzylimine derived from glyoxylate (B1226380) esters of chiral auxiliaries like (+)-8-phenylneomenthyl has been used to produce optically pure (2-azabicyclo[2.2.1]hept-5-en-3-yl)carboxylates. researchgate.net Subsequent reduction of the ester group affords the corresponding methanol (B129727) derivative. researchgate.net
The versatility of this approach allows for the synthesis of a wide range of derivatives by varying the substituents on the imine. pwr.edu.pl For example, using N-sulfonylimines in the cycloaddition with cyclopentadiene is a common strategy. nih.gov The resulting N-sulfonyl-2-azabicyclo[2.2.1]hept-5-ene adducts are stable intermediates that can be further modified. The initial cycloadduct contains a double bond that can be hydrogenated to yield the saturated bicyclic core. nih.govrsc.org
Table 1: Examples of Aza-Diels-Alder Reactions for Azabicyclo[2.2.1]heptene Synthesis
| Diene | Dienophile (Imine Precursor) | Catalyst/Conditions | Product | Citation(s) |
|---|---|---|---|---|
| Cyclopentadiene | Ethyl glyoxylate, Benzylamine | Trifluoroacetic acid | Ethyl (1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | researchgate.net |
| Cyclopentadiene | Chlorosulfonyl isocyanate | Not specified | N-chlorosulfonyl-β-lactam | researchgate.net |
| Cyclopentadiene | Methanesulfonyl cyanide | Diels-Alder reaction | 3-Methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene | nih.gov |
| Cyclopentadiene | N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Lewis Acid (e.g., TiCl₄, Et₂AlCl) | Chiral N-substituted azabicyclo[2.2.1]heptene | pwr.edu.pl |
Palladium catalysis offers an efficient pathway to construct oxygenated 2-azabicyclo[2.2.1]heptanes. nih.gov One such method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. nih.govamazonaws.com This reaction creates the bicyclic system by forming both a C-N and a C-O bond across the cyclopentene (B43876) double bond in a single operation. amazonaws.com The process is efficient for a broad range of substrates and provides direct access to functionalized azabicycles that can be elaborated further. nih.govamazonaws.com
Another significant palladium-catalyzed method involves the transannular C-H functionalization of alicyclic amines. nih.gov While challenging, this approach allows for the formation of the bridged structure from a monocyclic precursor. The development of second-generation catalyst systems, often employing pyridine- or quinoline-carboxylate ligands, has improved the reaction rate, yield, and scope of these C-H arylation reactions. nih.gov These advanced catalysts have enabled the transannular C-H arylation of the 7-azanorbornane core, demonstrating a powerful strategy for late-stage functionalization and construction of the bicyclic framework. nih.gov
The synthesis of the parent carbocyclic bicyclo[2.2.1]heptane scaffold often begins with the dimerization of cyclopentadiene. youtube.com Cyclopentadiene readily undergoes a [4+2] Diels-Alder reaction with itself to form dicyclopentadiene (B1670491). youtube.com This dimer serves as a stable source of cyclopentadiene, which can be recovered by a retro-Diels-Alder reaction upon heating. youtube.comgoogle.com For the synthesis of the saturated bicyclo[2.2.1]heptane, dicyclopentadiene can be hydrogenated, often using a platinum oxide catalyst, and then rearranged with a Lewis acid to produce adamantane, showcasing the utility of the dimer. youtube.com Alternatively, other bicyclo[2.2.1]heptane derivatives can be formed by reacting cyclopentadiene with various olefins, followed by hydrogenation of the resulting bicyclo[2.2.1]heptene adduct. rsc.org
While cyclopentadiene is a crucial starting material for 2-azabicyclo[2.2.1]heptane systems, this is typically via cycloaddition with imines as described in section 2.1.1. researchgate.net The dimerization-hydrogenation sequence is a hallmark for the synthesis of the carbocyclic bicyclo[2.2.1]heptane core and its derivatives, rather than a direct route to the aza-analogue. youtube.comrsc.org
The 2-azabicyclo[2.2.1]heptane core can be synthesized through cyclization reactions starting from appropriately functionalized cyclohexanes. A key strategy involves the intramolecular cyclization of trans-4-aminocyclohexanol (B47343) derivatives. nih.gov For example, treatment of trans-4-alkylaminocyclohexanols with triphenylphosphine (B44618) and carbon tetrachloride can lead to the formation of 7-alkyl-7-azabicyclo[2.2.1]heptanes in good yields. nih.gov
Another approach involves the formation of the bicyclic structure from a bicyclic ketone. For instance, lithiated chloropyridines can undergo nucleophilic attack on a 2-azabicyclic ketone, leading to the formation of an alcohol adduct which can be further modified. nih.gov The synthesis of neogliptin, a DPP-4 inhibitor, involves intermediates such as R/S-Exo- and R/S-endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles, which are derived from a multi-step sequence starting with a Diels-Alder reaction to form a bicyclic adduct that is later converted to the desired amine functionality. rsc.org Furthermore, an epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions can form bridged lactam intermediates, which are precursors to diazabicyclo[2.2.1]heptane derivatives.
Introduction and Functionalization of the Hydroxymethyl Group
Once the bicyclic core is established, the hydroxymethyl group must be introduced. This can be achieved either by starting with a precursor that already contains a functional group that can be converted to a hydroxymethyl group, or by direct hydroxylation of the bicyclic system.
The introduction of a hydroxyl group onto the 2-azabicyclo[2.2.1]heptane skeleton can be accomplished through various methods, with microbial hydroxylation being a notable approach for achieving positional selectivity. The fungus Beauveria bassiana has been used to hydroxylate N-protected 7-azabicyclo[2.2.1]heptane derivatives. nih.gov For example, the biotransformation of N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane using B. bassiana yields 2-endo-hydroxy-7-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane. nih.gov Similarly, (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester is hydroxylated at an unactivated methylene (B1212753) carbon to give the corresponding 2-endo-hydroxy derivative. nih.gov
Chemical methods are also employed. The oxymercuration-demercuration of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one is one route to introduce a hydroxyl group. Bis-hydroxylation of 2-azabicyclo[2.2.1]hept-5-ene derivatives using osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) is another method to introduce diol functionalities.
An alternative to direct hydroxylation is the reduction of a carboxyl or ester group that was incorporated during the construction of the bicyclic core. As seen in the aza-Diels-Alder synthesis, a carboxylate group can be part of the dienophile. researchgate.net This ester function in the resulting cycloadduct, such as [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]carboxylate, can be reduced to the primary alcohol, [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net This approach conveniently uses a functional handle from the initial cycloaddition to install the desired hydroxymethyl group.
Table 2: Summary of Hydroxylation and Functional Group Interconversion Methods
| Starting Material | Reagent/Method | Product | Citation(s) |
|---|---|---|---|
| N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | Beauveria bassiana | 2-endo-hydroxy-7-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane | nih.gov |
| (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester | Beauveria bassiana | (2-endo-hydroxy-7-azabicyclo[2.2.1]-hept-7-yl)phosphonic acid diethyl ester | nih.gov |
| [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]carboxylate | LiAlH₄ | [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol | researchgate.net |
| 2-azabicyclo[2.2.1]hept-5-ene derivatives | OsO₄, NMO | Di-hydroxylated 2-azabicyclo[2.2.1]heptane |
Derivatization and Interconversion of Hydroxyl and Amine Functions
The hydroxyl and amine groups attached to the 2-azabicyclo[2.2.1]heptane scaffold are pivotal for its chemical utility, serving as handles for further molecular elaboration. researchgate.net Researchers have developed various methods to modify these functional groups, enabling the synthesis of a diverse library of derivatives.
A common transformation is the conversion of the alcohol functionality. For instance, a primary alcohol on the bicyclic frame can be oxidized to an aldehyde using methods like the Swern oxidation. mdpi.com This aldehyde can then be converted into an oxime, which upon reduction with reagents such as lithium aluminium hydride (LiAlH₄), yields a primary amine, effectively interconverting the hydroxyl group to an aminomethyl group. mdpi.comnih.gov
Conversely, amine functionalities can be introduced and derivatized. One strategy involves the reduction of an azide (B81097) group to a primary amine, which can be achieved through hydrogenation or reaction with triphenylphosphine. pwr.edu.pl This newly formed amine can then be reacted with reagents like carbon disulfide and dicyclohexylcarbodiimide (B1669883) (DCC) to produce isothiocyanates. pwr.edu.pl
The interconversion between alcohol and amine functionalities can also be accomplished through stereospecific reactions. The Mitsunobu reaction, for example, allows for the conversion of a bicyclic alcohol to an amine. mdpi.comnih.gov This reaction proceeds with an inversion of stereochemistry, where the alcohol is treated with an azide source (like hydrazoic acid) under Mitsunobu conditions, followed by reduction of the resulting azide to the amine. mdpi.comnih.gov In some cases, this reaction can lead to a ring expansion, transforming the 2-azabicyclo[2.2.1]heptane skeleton into a 2-azabicyclo[3.2.1]octane system. mdpi.comnih.govresearchgate.net
Furthermore, the inherent reactivity of the amine and hydroxyl groups allows for the formation of various amides and esters. The secondary amine within the bicyclic structure can be acylated, and the hydroxyl group can be esterified to introduce a wide range of substituents. The hydrolysis of amide or ester derivatives under acidic or basic conditions can regenerate the parent amine and alcohol. evitachem.com
Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives
The synthesis of specific stereoisomers of 2-azabicyclo[2.2.1]heptane derivatives is crucial, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. google.com Consequently, significant research has focused on developing stereoselective synthetic methods.
Asymmetric Induction and Chiral Auxiliary Strategies
The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in the synthesis of 2-azabicyclo[2.2.1]heptane systems. This approach involves temporarily incorporating a chiral molecule into the reactants, which directs the stereochemical outcome of a key bond-forming reaction.
A prominent example is the use of chiral auxiliaries in the aza-Diels-Alder reaction between cyclopentadiene and an imine. thieme-connect.com By attaching a chiral alcohol, such as (+)-8-phenylneomenthol or (+)-8-phenylisomenthol, to a glyoxylate to form a chiral imine precursor, high diastereoselectivity can be achieved. thieme-connect.com The subsequent cycloaddition reaction yields optically pure (2-azabicyclo[2.2.1]hept-5-en-3-yl)carboxylates. thieme-connect.com The chiral auxiliary can then be removed, for instance, by reduction with lithium aluminium hydride, to afford the enantiomerically pure alcohol, [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol, while recovering the auxiliary for reuse. thieme-connect.com
Similarly, chiral amines like (R)- or (S)-1-phenylethylamine can be employed as auxiliaries. nih.gov In the synthesis of specific stereoisomers of 2-azabicyclo[2.2.1]heptane-carbonitriles, the use of (R)-1-phenylethylamine directs the formation of the desired S-configuration at the 3-position of the bicyclic core through a series of steps including hydrogenation and saponification. nih.gov After the key stereochemistry is set, the auxiliary is removed. pwr.edu.plnih.gov
| Chiral Auxiliary | Reaction Type | Key Intermediate | Target Moiety | Ref |
| (+)-8-Phenylneomenthol | aza-Diels-Alder | (1R,3-exo)-carboxylate | (2-Azabicyclo[2.2.1]hept-5-en-3-yl)methanol | thieme-connect.com |
| (+)-8-Phenylisomenthol | aza-Diels-Alder | (1R,3-exo)-carboxylate | (2-Azabicyclo[2.2.1]hept-5-en-3-yl)methanol | thieme-connect.com |
| (R)-1-Phenylethylamine | Cycloaddition/Hydrogenation | 3S-acid | 3S-exo-2-Azabicyclo[2.2.1]heptane-carbonitrile | nih.gov |
Enantioselective Catalysis in Azabicyclo[2.2.1]heptane Formation
Enantioselective catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.
One powerful method involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. This strategy has been successfully applied to synthesize a range of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. researchgate.net Another significant advancement is the iron-catalyzed enantioselective carbometalation of azabicycloalkenes. rsc.org This reaction utilizes a readily available iron(III) chloride and a chiral phosphine (B1218219) ligand, (S,S)-chiraphos, to generate optically active organozinc intermediates that can be further functionalized. rsc.org
Palladium catalysis has also proven effective. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net Furthermore, asymmetric desymmetrization of cyclopentenes using a tandem Heck/carbonylation reaction catalyzed by palladium can produce chiral bicyclo[3.2.1]octanes, which are structurally related. researchgate.net
| Catalytic System | Reaction Type | Substrate | Product | Key Feature | Ref |
| Chiral Phosphoric Acid | Ring-Opening | meso-Epoxide | 2-Azabicyclo[2.2.1]heptane | High yield, excellent enantioselectivity | researchgate.net |
| FeCl₃ / (S,S)-chiraphos | Carbometalation | Azabicycloalkene | Optically active organozinc intermediate | First enantioselective carbometalation of this substrate class | rsc.org |
| Palladium Catalyst | 1,2-Aminoacyloxylation | Cyclopentene | Oxygenated 2-Azabicyclo[2.2.1]heptane | Efficient difunctionalization of olefins | researchgate.netresearchgate.net |
| Al(III) complex / Bromide salt | Cyclization | Cyclic γ-epoxy-amine | Azabicyclo[2.2.1]heptane | High diastereo-control via proton relay | nih.govacs.org |
Diastereoselective Approaches in Azabicyclo[2.2.1]heptane Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. Given the multiple chiral centers in the 2-azabicyclo[2.2.1]heptane core, achieving high diastereoselectivity is paramount.
The aza-Diels-Alder reaction is a cornerstone for constructing the azabicyclic framework and often exhibits high diastereoselectivity. thieme-connect.comresearchgate.net For instance, Brønsted acid-catalyzed aza-Diels-Alder reactions can proceed with excellent diastereoselectivity. researchgate.net The choice of reactants and conditions heavily influences the endo/exo selectivity of the cycloaddition.
Another approach is the [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes, which has been developed to produce 7-azanorbornanes with high diastereomeric ratios (up to >20:1). nih.gov Theoretical calculations suggest that this selectivity arises from steric control. nih.gov
Furthermore, a binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively catalyze the formation of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols and amines with high diastereo-control. nih.govacs.org The mechanism is proposed to involve a proton-relay step. nih.govacs.org The desymmetrization of meso-7-azabicyclo[2.2.1]heptadiene has also been explored, where temperature can be used as a switch to control the diastereoselectivity of the outcome. scilit.com
Synthetic Routes to Structurally Modified Analogues of (2-Azabicyclo[2.2.1]heptan-6-yl)methanol
The core 2-azabicyclo[2.2.1]heptane structure serves as a scaffold for creating a wide array of structurally modified analogues with potential applications in medicinal chemistry. These modifications can involve altering the ring system itself or introducing diverse substituents.
One notable modification is ring expansion. As mentioned previously, treatment of certain 2-azabicyclo[2.2.1]heptane alcohols under Mitsunobu conditions can lead to a stereoselective ring expansion, yielding derivatives of the 2-azabicyclo[3.2.1]octane system. mdpi.comnih.govresearchgate.net This provides access to a related but distinct class of bicyclic amines.
Synthetic routes have also been developed to access analogues with different substitution patterns. For example, a one-pot method starting from 4-substituted cyclohexanones can generate 7-azabicyclo[2.2.1]heptane-1-carbonitriles. researchgate.net These carbonitriles are precursors to novel epibatidine (B1211577) analogues, which are of interest for their potent analgesic properties. researchgate.net The synthesis of 1-substituted-7-azabicyclo[2.2.1]heptanes, including halogenated derivatives, has been achieved via reactions involving bridgehead radicals. unirioja.es
The 2-azabicyclo[2.2.1]heptane skeleton has been incorporated into larger, more complex molecules. For instance, it has been used as a constrained piperidine (B6355638) bioisostere in the development of P2Y₁₄ receptor antagonists. nih.gov Enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors were used to create a diverse range of products, including a potent antagonist that showed in vivo activity in models of pain and asthma. nih.gov Similarly, the scaffold has been used to synthesize potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for potential use in treating type 2 diabetes. nih.gov
| Analogue Class | Synthetic Strategy | Key Precursor | Application/Significance | Ref |
| 2-Azabicyclo[3.2.1]octanes | Ring Expansion (Mitsunobu) | 2-Azabicyclo[2.2.1]heptane alcohol | Access to expanded bicyclic systems | mdpi.comnih.govresearchgate.net |
| 7-Azabicyclo[2.2.1]heptane-1-carbonitriles | One-pot imine formation/cyanide addition | 4-Substituted cyclohexanone | Precursors to epibatidine analogues | researchgate.net |
| 1-Substituted-7-azabicyclo[2.2.1]heptanes | Bridgehead radical reactions | 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Access to bridgehead-functionalized analogues | unirioja.es |
| P2Y₁₄R Antagonists | Suzuki coupling, amide formation | 2-Azanorbornane enantiomers | Constrained piperidine analogues for inflammation/pain | nih.gov |
| DPP-4 Inhibitors | Amide coupling | Stereoisomers of 2-azabicyclo[2.2.1]heptane-carbonitrile | Potential therapeutics for type 2 diabetes | nih.gov |
Chemical Reactivity and Transformation Pathways of the 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol Scaffold
Oxidative and Reductive Transformations of Functional Groups
The functional groups of the (2-Azabicyclo[2.2.1]heptan-6-yl)methanol scaffold, namely the primary alcohol and the secondary amine, are amenable to a variety of oxidative and reductive transformations. These reactions are fundamental for modifying the scaffold to access related derivatives such as aldehydes, carboxylic acids, and substituted amines.
Oxidative Transformations The primary alcohol of the methanol (B129727) group can be readily oxidized to the corresponding aldehyde or carboxylic acid. For instance, Swern oxidation has been successfully employed on the isomeric (1S,3R,4R)-2-[(S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptan-3-ylmethanol to yield the corresponding aldehyde. mdpi.com This transformation highlights a common strategy for introducing a carbonyl group, which can then serve as a handle for further reactions like olefination or reductive amination. General oxidation can convert the hydroxyl group to a carbonyl group. An oxidation-reduction sequence has also been used as a strategy for the epimerization at the C-7 position in related 2-azabicyclo[2.2.1]heptane systems. le.ac.uk
Reductive Transformations Reductive processes are equally important, particularly in the synthesis of the scaffold itself or in the modification of its derivatives. The primary alcohol of the title compound can be obtained via the reduction of a corresponding ester, such as ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pwr.edu.pl Furthermore, other functional groups that might be present on derivatives of the scaffold can be reduced. For example, the double bond in bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-enes can be hydrogenated over a Raney nickel catalyst to yield the saturated azabicyclo[2.2.1]heptane core. researchgate.net Other reductive transformations in related systems include the conversion of azides and oximes to primary amines. mdpi.com
| Transformation Type | Starting Functional Group | Product Functional Group | Reagent/Condition Example | Reference |
|---|---|---|---|---|
| Oxidation | Primary Alcohol | Aldehyde | Swern Oxidation | mdpi.com |
| Reduction | Ester | Primary Alcohol | LiAlH₄ | pwr.edu.pl |
| Reduction | Alkene (C=C) | Alkane (C-C) | H₂, Raney Ni | researchgate.net |
| Reduction | Azide (B81097) | Amine | LiAlH₄ | mdpi.com |
| Reduction | Oxime | Amine | LiAlH₄ | mdpi.com |
Nucleophilic and Electrophilic Substitution Reactions on the Bicyclic Core and Substituents
The rigid framework of the azabicyclo[2.2.1]heptane system influences the stereochemical outcome of substitution reactions on both the core and its substituents.
Nucleophilic Substitution Nucleophilic substitution reactions on the bicyclic core are particularly interesting. For example, the displacement of a bromine atom at the C-7 position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane by various nucleophiles proceeds with retention of configuration. le.ac.uk This stereochemical outcome is attributed to the neighboring group participation of the bicyclic nitrogen's lone pair, which forms a temporary aziridinium (B1262131) ion intermediate. le.ac.uknih.gov The N-alkyl group is crucial for facilitating these displacements, which can be sluggish on N-acyl protected analogues. nih.govchoudharylab.com A variety of nucleophiles, including acetate (B1210297), azide, fluoride (B91410), and thiophenol, have been successfully used in these displacement reactions. nih.govchoudharylab.com On substituents, the bromine atom of derivatives like N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide can be replaced by nucleophiles. evitachem.com
Electrophilic Substitution Electrophilic substitution reactions are typically carried out on the unsaturated analogue, 2-azabicyclo[2.2.1]hept-5-ene (azanorbornene). Electrophilic addition to the double bond is a common transformation. The reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with bromine in the presence of acetic acid or fluoride ions leads to the formation of 6,7-disubstituted products. rsc.org The stereochemistry of the addition depends on the nature of the electrophile. Soft electrophiles tend to result in cis(exo) addition to the double bond. researchgate.net In contrast, the addition of strong electrophiles, such as halogens, proceeds stereospecifically but is often accompanied by a Wagner-Meerwein rearrangement of the bicyclic core. researchgate.net
| Reaction Type | Substrate Position | Key Feature | Example Reaction | Reference |
|---|---|---|---|---|
| Nucleophilic | C-7 | Retention of configuration (neighboring group participation) | Displacement of bromide by various nucleophiles | le.ac.uknih.gov |
| Nucleophilic | Substituent | Displacement of bromine on a thiazole (B1198619) ring | Replacement by various nucleophiles | evitachem.com |
| Electrophilic | C5-C6 double bond | Stereospecific addition, potential for rearrangement | Bromination to give 6,7-dibromo derivative | researchgate.netrsc.org |
Ring Expansion and Rearrangement Processes in Azabicyclo[2.2.1]heptane Systems
The strained nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it a substrate for various rearrangement and ring-expansion reactions, providing access to other important bicyclic systems.
A notable transformation is the ring expansion of (2-azabicyclo[2.2.1]heptan-yl)methanol derivatives into the 2-azabicyclo[3.2.1]octane framework. researchgate.netrsc.org This reaction can be initiated from the constitutional isomer (2-azanorbornan-3-yl)methanol under Mitsunobu or mesylation conditions. researchgate.net The mechanism involves the activation of the primary alcohol, followed by an intramolecular nucleophilic attack by the ring's nitrogen atom. This forms a strained tricyclic aziridinium intermediate. Subsequent regioselective opening of this intermediate by a nucleophile at the more substituted carbon atom leads to the thermodynamically more stable, ring-expanded 2-azabicyclo[3.2.1]octane system. researchgate.netrsc.org
The bicyclic core is also susceptible to Wagner-Meerwein rearrangements, especially during reactions involving carbocationic intermediates, such as the addition of strong electrophiles to the azanorbornene double bond. researchgate.net Furthermore, other skeletal transformations are known for this class of compounds. The Favorskii rearrangement has been used to achieve a ring contraction of the related tropinone (B130398) ([3.2.1] system) to form the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net More complex rearrangements, such as a samarium(II) iodide-mediated cascade involving spirocyclization and rearrangement, have been developed to construct functionalized 2-azabicyclo[2.2.1]heptene frameworks from 7-azabicyclo[2.2.1]heptadiene precursors. rsc.org
| Process | Starting Scaffold | Product Scaffold | Key Intermediate/Condition | Reference |
|---|---|---|---|---|
| Ring Expansion | 2-Azabicyclo[2.2.1]heptane | 2-Azabicyclo[3.2.1]octane | Aziridinium intermediate (Mitsunobu conditions) | researchgate.netrsc.org |
| Wagner-Meerwein Rearrangement | 2-Azabicyclo[2.2.1]heptene | Rearranged 2-Azabicyclo[2.2.1]heptane | Addition of strong electrophiles (e.g., halogens) | researchgate.net |
| Ring Contraction (Favorskii) | Azabicyclo[3.2.1]octane (Tropinone) | 7-Azabicyclo[2.2.1]heptane | Favorskii rearrangement | researchgate.net |
| Cascade Rearrangement | 7-Azabicyclo[2.2.1]heptadiene | 2-Azabicyclo[2.2.1]heptene | SmI₂-mediated radical cascade | rsc.org |
Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of the this compound scaffold and its derivatives. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Direct C-H Functionalization A significant advancement is the direct functionalization of unactivated C-H bonds within the bicyclic core. Palladium catalysis, in particular, has been used for the transannular C-H arylation of alicyclic amines, including the 7-azanorbornane (7-azabicyclo[2.2.1]heptane) core. nih.gov This allows for the late-stage introduction of aryl groups directly onto the scaffold, a powerful strategy for generating molecular diversity.
Cross-Coupling Reactions The azabicyclo[2.2.1]heptane scaffold, when appropriately substituted with a halide or triflate, is an excellent substrate for cross-coupling reactions. For example, halogenated azabicyclo[2.2.1]heptane derivatives have been successfully used in Suzuki-Miyaura coupling reactions with various boronic acids to synthesize ligands for nicotinic receptors. nih.gov
Metal-Catalyzed Synthesis Metal catalysts are also pivotal in the construction of the azabicyclic ring system itself. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides an efficient route to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net
| Reaction Type | Metal Catalyst | Transformation | Reference |
|---|---|---|---|
| C-H Functionalization | Palladium | Transannular C-H arylation of the bicyclic core | nih.gov |
| Cross-Coupling | Palladium | Suzuki-Miyaura coupling of halogenated derivatives | nih.gov |
| Cyclization | Palladium | 1,2-Aminoacyloxylation of cyclopentenes to form the scaffold | rsc.orgresearchgate.net |
Chemo- and Regioselective Transformations of the Azabicyclic Moiety
The presence of multiple reactive sites on the this compound scaffold necessitates a high degree of control over reaction selectivity.
Regioselectivity Regioselectivity is critical in many transformations of this system. As mentioned previously, the ring expansion to the 2-azabicyclo[3.2.1]octane system proceeds via the regioselective opening of an aziridinium intermediate, where the incoming nucleophile attacks the more substituted carbon. rsc.org Another example involves the regioselective deprotonation and subsequent halogenation at the C-6 position of a pyridine (B92270) ring attached to the azabicyclo[2.2.1]heptane scaffold, demonstrating how reactions can be directed to a specific position on a substituent while leaving the core intact. nih.gov
Chemoselectivity Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the oxidation of the primary alcohol can be achieved without affecting the secondary amine if appropriate reagents and conditions are chosen. Similarly, N-acylation or N-alkylation can be performed selectively on the nitrogen atom.
Stereoselectivity The rigid, chiral nature of the scaffold often imparts a high degree of stereocontrol in its reactions. Nucleophilic substitution at C-6 or C-7 can proceed with retention of stereochemistry due to the participation of the bridgehead nitrogen. le.ac.ukrsc.org Electrophilic additions to the unsaturated azanorbornene system can also be highly stereospecific. researchgate.net Furthermore, enantioselective syntheses of the scaffold itself have been developed, for instance, through the Brønsted acid-catalyzed ring-opening of meso-epoxides, which yields the product with high enantioselectivity. researchgate.net
Stereochemical Investigations in 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol Research
Inherent Chirality and Stereogenicity of the Azabicyclo[2.2.1]heptane Framework
The 2-azabicyclo[2.2.1]heptane skeleton, also known as 2-azanorbornane, is an inherently chiral scaffold. nih.gov Its rigid bicyclic structure contains multiple stereogenic centers. The bridgehead carbon atoms (C1 and C4) and the carbons bearing substituents are potential chiral centers. For instance, in 3-substituted derivatives, the presence of a chiral center at the C3 position gives rise to exo and endo stereoisomers. mdpi.com
The synthesis of this framework, often accomplished through a stereoselective aza-Diels-Alder reaction between an imine and cyclopentadiene (B3395910), can produce a single enantiomer that possesses up to four stereogenic centers with a well-defined configuration. nih.govresearchgate.net This control over stereochemistry is crucial for its application as a versatile building block in the synthesis of complex molecules. nih.govresearchgate.net The carbon atoms at positions 2, 3, 5, and 6 can all be chiral, depending on the substitution pattern, leading to a variety of possible diastereomeric pairs. google.com
Enantiomeric and Diastereomeric Forms and Methodologies for Their Differentiation and Separation
The existence of multiple stereocenters in the 2-azabicyclo[2.2.1]heptane framework necessitates robust methods for the separation and differentiation of its various enantiomeric and diastereomeric forms.
A primary strategy for obtaining stereochemically pure compounds is through asymmetric synthesis. The aza-Diels-Alder reaction, for example, can be designed to yield a major diastereomer, such as the exo isomer, which can then be isolated and used in subsequent transformations. nih.gov The use of enantiomerically pure precursors, like specific enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, ensures that the resulting products are stereochemically unambiguous. nih.gov
For racemic mixtures, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for resolving enantiomers. For the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one, complete enantiomeric separation has been achieved on a Chiralcel OD-H column. researchgate.netresearchgate.net The efficiency of this separation is influenced by the composition of the mobile phase, such as the ratio of n-hexane to isopropanol, and the column temperature. researchgate.netresearchgate.net Semipreparative chiral HPLC has also been successfully used to resolve enantiomers of various 7-azabicyclo[2.2.1]heptane derivatives. acs.org
The differentiation of diastereomers, such as exo and endo isomers, is often accomplished using standard chromatographic techniques like column chromatography, as their different physical properties allow for separation. mdpi.com
| Compound Type | Methodology | Key Parameters/Stationary Phase | Outcome | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiral HPLC | Chiralcel OD-H column; n-hexane-isopropanol mobile phase | Complete separation of enantiomers | researchgate.netresearchgate.net |
| 7-Methyl-2-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives | Semipreparative Chiral HPLC | Not specified | Resolution of enantiomers | acs.org |
| Exo/Endo Isomers | Asymmetric aza-Diels-Alder | Chiral imine and cyclopentadiene | Formation of a major diastereomer (exo) | nih.gov |
| S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles | Chromatographic Separation | Not specified | Isolation of individual isomeric intermediates | diva-portal.org |
Advanced Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are vital for confirming the structure and assigning the specific stereochemistry of (2-Azabicyclo[2.2.1]heptan-6-yl)methanol and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the configuration of azabicyclo[2.2.1]heptane derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial structural information. The chemical shifts and, particularly, the coupling constants in ¹H NMR spectra are highly sensitive to the molecule's stereochemistry, allowing for the determination of the relative orientation of protons and substituents. ucla.edu
For unambiguous assignment, multidimensional NMR techniques are employed. diva-portal.org These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for differentiating between exo and endo isomers. diva-portal.org
The relative configuration of related bicyclic alcohols has been definitively established through detailed NMR analysis of their acetate (B1210297) derivatives. researchgate.net Furthermore, the diastereomeric excess of a reaction mixture can be determined by the integration of specific ¹H NMR signals, such as those from methoxy (B1213986) groups in derivatives. rsc.org
| Technique | Information Gained | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants determine relative stereochemistry. | Distinguishing between diastereomers based on different proton signals. | ucla.edupwr.edu.pl |
| ¹³C NMR | Confirms the carbon skeleton and substitution pattern. | Used alongside ¹H NMR for full structural confirmation. | diva-portal.orgucla.edu |
| COSY, HSQC, NOESY | Unambiguous confirmation of structure and stereochemistry. | Confirmation of key target compounds in the synthesis of DPP-4 inhibitors. | diva-portal.org |
Mass spectrometry (MS) is routinely used to confirm the molecular weight and elemental composition of synthesized this compound derivatives. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly valuable as they provide both separation and mass information. diva-portal.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum can also offer structural clues. For example, the loss of a characteristic fragment, such as a methanol (B129727) group (CH₃OH), can support the proposed structure. ucla.edu The presence of isotopes, like the 3:1 ratio of parent peaks for a monochlorinated compound, is also a key diagnostic feature. cdnsciencepub.com
Influence of Stereochemistry on Molecular Recognition and Biological Activity
The specific three-dimensional arrangement of atoms in the chiral 2-azabicyclo[2.2.1]heptane scaffold is paramount to its interaction with biological targets like receptors and enzymes. Consequently, different stereoisomers often exhibit markedly different biological activities.
In the development of P2Y₁₄ receptor antagonists, a pure (S,S,S) 2-azanorbornane enantiomer demonstrated a threefold higher binding affinity than its corresponding enantiomer. nih.gov Similarly, for a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands based on the 7-azabicyclo[2.2.1]heptane core, the (-)-enantiomers displayed substantially greater in vitro binding affinity than the (+)-enantiomers. acs.org
This enantioselectivity is a common theme in medicinal chemistry. The design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors has specifically utilized the exo-configuration of the 2-aza-bicyclo[2.2.1]heptane moiety to achieve optimal interaction with the enzyme's active site. mdpi.com These findings underscore the critical importance of controlling stereochemistry in the design and synthesis of new therapeutic agents, as one enantiomer may be significantly more active or possess a better safety profile than another. google.com
Applications and Research Impact of 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol and Its Derivatives
Applications in Medicinal Chemistry and Pharmaceutical Research
The rigid bicyclic structure of (2-Azabicyclo[2.2.1]heptan-6-yl)methanol and its related derivatives has garnered significant attention in medicinal chemistry. This unique scaffold offers a three-dimensional framework that is instrumental in the design of novel therapeutic agents. Its conformational rigidity allows for the precise orientation of functional groups, a critical feature for effective interaction with biological targets.
Role as Versatile Building Blocks and Synthetic Intermediates in Drug Discovery
The 2-azabicyclo[2.2.1]heptane framework, including the functionalized methanol (B129727) derivative, serves as a versatile building block in the synthesis of complex molecules for pharmaceutical development. evitachem.com Its inherent structural rigidity and stereochemical complexity make it an attractive starting point for creating libraries of compounds with diverse biological activities. researchgate.netrsc.org Synthetic chemists utilize this scaffold to construct molecules with well-defined spatial arrangements, which is crucial for optimizing interactions with specific biological receptors and enzymes. researchgate.net
The synthesis of these bicyclic systems can be achieved through various methods, including palladium-catalyzed reactions and ring-opening of meso-epoxides, which allows for the creation of a wide range of functionally and substitutionally diverse derivatives. researchgate.netrsc.orgacs.org For instance, the hydroxyl group in this compound provides a convenient handle for further chemical modifications, enabling its ligation to other molecules of interest, such as nonsteroidal anti-inflammatory drugs. acs.org Furthermore, the core structure can undergo rearrangements to form other bicyclic systems, such as the 2-azabicyclo[3.2.1]octane scaffold, demonstrating its versatility as a synthetic intermediate for accessing other important molecular architectures. rsc.org This adaptability makes the 2-azabicyclo[2.2.1]heptane core a valuable tool in generating novel chemical entities for drug screening and lead optimization.
Development of Conformationally Constrained Amino Acids and Peptidomimetics Utilizing the Azabicyclic Scaffold
In peptide and peptidomimetic design, controlling the three-dimensional shape of a molecule is paramount for achieving high potency and selectivity. The 2-azabicyclo[2.2.1]heptane scaffold is used to create conformationally constrained amino acids (CAAs). uni-regensburg.de By incorporating this rigid bicyclic structure into an amino acid framework, the rotational freedom of the molecule is significantly reduced. uni-regensburg.de This rigidity helps to lock the molecule into a specific bioactive conformation, which can enhance its binding affinity to a target protein and improve its metabolic stability compared to more flexible, natural peptides.
Derivatives such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid are examples of these constrained amino acids. uni-regensburg.de The development of such molecules is a key strategy in peptidomimetic research, aiming to replicate the biological activity of peptides in a more drug-like format. unirioja.es While research has also explored the closely related 7-azabicyclo[2.2.1]heptane skeleton for creating constrained versions of amino acids like 4-hydroxyproline, the underlying principle remains the same: using the bicyclic core to enforce a specific three-dimensional structure. unirioja.escapes.gov.br This approach has led to the creation of libraries of novel amino acids for incorporation into new therapeutic agents. enamine.net
Exploration as Bioactive Scaffolds for the Design of Therapeutic Agents
Beyond its role as a structural component, the 2-azabicyclo[2.2.1]heptane scaffold itself is a core feature in various biologically active compounds. acs.org Its unique shape and chemical properties can be fundamental to the therapeutic effect of a molecule. Researchers have incorporated this scaffold into compounds designed to have a range of biological effects, including potential anticancer and antimicrobial activities. evitachem.com
For example, derivatives of 2-azabicycloalkanes, including the 2-azabicyclo[2.2.1]heptane system, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. mdpi.com The integration of this bicyclic structure with other chemical moieties, such as thiazole (B1198619) carboxamides, has been explored for the development of new therapeutic agents. evitachem.com These studies highlight that the 2-azabicyclo[2.2.1]heptane framework is not merely a passive skeleton but can be an active contributor to the pharmacological profile of a drug candidate.
Modulation of Key Biological Receptors and Enzymes by Azabicyclo[2.2.1]heptane Derivatives
The rigid nature of the azabicyclo[2.2.1]heptane scaffold has proven particularly effective in the design of selective modulators for specific enzymes and receptors implicated in disease.
Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that mediate a wide range of physiological functions and are important targets in the treatment of various central nervous system disorders. nih.govmdpi.com The development of ligands with selectivity for specific muscarinic receptor subtypes (M1-M5) is a major goal in medicinal chemistry to maximize therapeutic effects while minimizing side effects. nih.gov
The 1-azabicyclo[2.2.1]heptane skeleton (also known as azanorbornane), a close isomer of the 2-aza variant, has been a key component in the development of potent muscarinic receptor modulators. mdpi.comnih.gov Derivatives incorporating this scaffold have been shown to act as both agonists and antagonists. nih.govgoogle.com The rigid structure of the azabicyclo[2.2.1]heptane core is crucial for orienting substituents in a way that confers high potency and, importantly, selectivity between different receptor subtypes. mdpi.com For instance, certain oxadiazole derivatives based on the azanorbornane scaffold displayed superior potency and efficacy compared to earlier, more flexible compounds. mdpi.com
| Scaffold Base | Derivative Class | Observed Activity Profile | Reference |
|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptane (Azanorbornane) | Methyl and Amino Oxadiazoles | Potent muscarinic agonists with improved efficacy; 3-exo configuration showed superior potency. | mdpi.com |
| 1-Azabicyclo[2.2.1]heptane | General Derivatives | Demonstrated activity as partial agonists or antagonists at muscarinic receptors. | nih.gov |
| 7-Azabicyclo[2.2.1]heptane | Various Derivatives | Act as cholinergic receptor ligands (agonists or antagonists). | google.com |
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes mellitus. nih.gov The 2-azabicyclo[2.2.1]heptane scaffold has been successfully employed to create potent and selective DPP-4 inhibitors. nih.govnih.gov
Researchers designed and synthesized a series of compounds that incorporate the 2-azabicyclo[2.2.1]heptane moiety acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govnih.govdntb.gov.ua One such compound, named neogliptin, was found to be a highly potent DPP-4 inhibitor, with an IC50 value of 16.8 nM, making it more potent than the established drugs vildagliptin (B1682220) and sitagliptin (B1680988). nih.gov Further modifications, such as the introduction of 1,2,4-oxadiazole (B8745197) substituents, led to even more potent inhibitors, with one derivative (compound 9a) exhibiting an IC50 of 4.3 nM and high selectivity over related enzymes like DPP-8 and DPP-9. nih.govhse.ru These findings underscore the value of the 2-azabicyclo[2.2.1]heptane scaffold in designing highly effective enzyme inhibitors. nih.govnih.gov
| Compound | Core Scaffold | Key Structural Feature | DPP-4 Inhibition (IC50) | Reference |
|---|---|---|---|---|
| Neogliptin (12a) | 2-Azabicyclo[2.2.1]heptane | Acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 16.8 ± 2.2 nM | nih.gov |
| Compound 9a | 2-Azabicyclo[2.2.1]heptane | Further modification of Neogliptin with a 1,2,4-oxadiazole substituent | 4.3 nM | nih.govhse.ru |
| Vildagliptin | N/A (Reference Drug) | Marketed DPP-4 Inhibitor | >16.8 nM | nih.gov |
| Sitagliptin | N/A (Reference Drug) | Marketed DPP-4 Inhibitor | >16.8 nM | nih.gov |
Orexin (B13118510) Receptor Modulation
Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been instrumental in the development of orexin receptor modulators. The orexin system, comprising two G-protein coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for various neurological disorders. nih.govunimi.it While OX2R is primarily associated with sleep, OX1R is believed to play a significant role in addiction, panic, and anxiety disorders. nih.govnih.gov
Research has focused on optimizing non-selective dual orexin receptor antagonists (DORAs) into selective orexin-1 receptor antagonists (SORAs or 1-SORAs). nih.govresearchgate.net This strategic shift aims to develop treatments for conditions like addiction and anxiety without the sedative effects associated with OX2R antagonism. nih.gov The 2-azabicyclo[2.2.1]heptane core has proven to be a successful template in this endeavor, leading to the discovery of potent and selective OX1R antagonists. nih.govebi.ac.uk
A key design strategy involved modifying the linker between the azabicyclic core and other parts of the molecule. It was discovered that a 2-amino-linked pyridine (B92270) significantly increased selectivity for OX1R over OX2R. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions on this scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.
The following table presents the in vitro binding affinities of several substituted azabicyclo[2.2.1]heptane derivatives at human orexin receptors, illustrating the successful optimization towards OX1R selectivity.
| Compound | hOX1R Ki (nM) | hOX2R Ki (nM) | Selectivity (OX2/OX1) |
|---|---|---|---|
| 19 | 0.8 | 144 | 180 |
| 20 | 1.4 | 312 | 223 |
| 23 | 0.8 | 315 | 394 |
| 25 | 0.5 | 31 | 62 |
| JNJ-54717793 | 2.1 | 1100 | 524 |
Data sourced from Préville et al. (2020) nih.gov
Analgesic and Anti-inflammatory Properties
The azabicyclo[2.2.1]heptane framework is also present in compounds investigated for their pain-relieving and anti-inflammatory effects. Patents have disclosed derivatives of the closely related 7-azabicyclo[2.2.1]heptane structure as having significant analgesic and anti-inflammatory activity. google.comwipo.intmolaid.com These findings highlight the potential of this bicyclic system as a core for developing novel non-opioid analgesics and anti-inflammatory agents. The rigid structure of the scaffold allows for specific interactions with biological targets involved in pain and inflammation pathways. google.comwipo.int
Interactions with Other Molecular Targets
The versatility of the this compound scaffold extends to a variety of other significant molecular targets, demonstrating its broad applicability in drug discovery.
Nicotinic Acetylcholine Receptors (nAChRs): The 7-azabicyclo[2.2.1]heptane skeleton is famously the core of epibatidine (B1211577), a potent agonist at nAChRs. nih.gov Numerous analogues based on this scaffold have been synthesized to explore the treatment of CNS disorders, including pain and nicotine (B1678760) addiction. nih.govnih.gov Research has focused on creating derivatives with improved selectivity for specific nAChR subtypes, such as α4β2*, to develop therapies with better side-effect profiles. nih.govacs.orgacs.org
P2Y14 Receptor: Derivatives of 2-azabicyclo[2.2.1]heptane have been developed as potent antagonists for the P2Y14 receptor, a GPCR implicated in inflammatory processes. researchgate.netnih.gov The rigid bicyclic structure was used to modify a known P2Y14R antagonist, leading to compounds with high affinity and in vivo efficacy in models of asthma and neuropathic pain. researchgate.netnih.gov The pure (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) showed a three-fold higher affinity than its corresponding enantiomer. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4): In the search for new treatments for type 2 diabetes mellitus, a novel class of DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane structure has been designed and synthesized. nih.gov One such compound, named neogliptin, was found to be a more potent inhibitor of DPP-4 than the established drugs vildagliptin and sitagliptin, demonstrating the potential of this scaffold in developing new anti-hyperglycemic agents. nih.govpwr.edu.pl
Other Targets: The 2-azabicyclo[2.2.1]heptane moiety has also been incorporated into molecules targeting σ-receptors and has been investigated in the context of developing inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) and Janus kinases. pwr.edu.plpublish.csiro.au
Design Principles for Enhanced Receptor Selectivity and Molecular Stability
The inherent rigidity of the 2-azabicyclo[2.2.1]heptane framework is a key principle in its successful application in drug design. This rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing affinity, and allows for the precise positioning of substituents to optimize interactions and achieve high selectivity. publish.csiro.auacs.org
Achieving Selectivity: The development of selective OX1R antagonists from dual-acting compounds provides a clear example of rational design. By systematically modifying the linker and substituent groups attached to the azabicyclic core, researchers were able to drastically improve selectivity for OX1R over OX2R. nih.govnih.gov For instance, introducing a 2-amino-linked pyridine was a critical step in achieving over 100-fold selectivity. nih.gov Similarly, in P2Y14R antagonists, the stereochemistry of the azabicyclic ring was crucial, with one enantiomer displaying significantly higher affinity than the other. researchgate.netnih.gov
Enhancing Molecular Stability: The bicyclic structure contributes to the metabolic stability of drug candidates. However, modifications are often necessary to improve pharmacokinetic properties. For DPP-4 inhibitors, the 2-azabicyclo[2.2.1]heptane moiety was specifically chosen to reduce the potential for intramolecular cyclization, a degradation pathway observed in related compounds, thus enhancing stability in aqueous solutions. nih.gov In the design of CXCR2 antagonists, while a bicyclo[2.2.1]heptane-containing compound showed high stability in plasma and simulated gastric fluids, it was less stable in liver microsomes, indicating that further modifications are needed to optimize metabolic stability for oral administration.
Contributions to Asymmetric Catalysis
The chiral nature of this compound and its derivatives makes them highly valuable in the field of asymmetric synthesis, where they are employed as both chiral ligands for metal catalysts and as organocatalysts. pwr.edu.plnih.gov
Use as Chiral Ligands in Organometallic Catalysis
The rigid 2-azabicyclo[2.2.1]heptane backbone provides a well-defined chiral environment when incorporated into ligands for transition metal catalysts. This has been effectively utilized in several key asymmetric transformations.
Asymmetric Hydrogenation: New chiral aminophosphine (B1255530) phosphinite (AMPP) ligands have been prepared from (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol. researchgate.net These ligands, when complexed with rhodium, have demonstrated good enantioselectivity (up to 91% ee) in the hydrogenation of benchmark substrates like α-acetamidocinnamates. researchgate.net
Asymmetric Hydroformylation: Rhodium complexes modified with chiral phosphorus ligands containing the azabicyclo[2.2.1]heptane scaffold are effective catalysts for asymmetric hydroformylation, a challenging reaction for creating chiral aldehydes from olefins. sbcat.orgacs.org
Application as Organocatalysts in Asymmetric Reactions
The 2-azabicyclo[2.2.1]heptane framework, often mimicking the structure of proline, is used as a core for chiral organocatalysts. These metal-free catalysts are a cornerstone of modern green chemistry.
Asymmetric Aldol (B89426) Reaction: Chiral polyamines, amides, and proline analogues built upon the 2-azabicyclo[2.2.1]heptane scaffold have been successfully tested as organocatalysts in direct asymmetric aldol reactions. nih.govnih.gov These catalysts can achieve good yields and stereoselectivities (both diastereoselectivity and enantioselectivity) in the reaction between ketones and aldehydes. nih.gov140.122.64scirp.org For example, an amide catalyst based on this scaffold gave an aldol product with >95% yield and an anti-isomer enantiomeric excess of 57%. nih.gov The rigid bicyclic unit serves as an efficient stereocontrolling element, influencing the facial selectivity of the reaction. nih.gov
Development of Chiral Auxiliaries Derived from Azabicyclo[2.2.1]heptane
The 2-azabicyclo[2.2.1]heptane skeleton is an intrinsically chiral and conformationally rigid structure, making it an excellent platform for the design of chiral auxiliaries, ligands, and organocatalysts for asymmetric synthesis. researchgate.net These auxiliaries are instrumental in transferring stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically pure compounds, which are crucial in medicinal chemistry and materials science. researchgate.netresearchgate.net
A primary route to enantiopure derivatives of this compound involves the asymmetric aza-Diels-Alder reaction. researchgate.netthieme-connect.com This cycloaddition, typically between cyclopentadiene (B3395910) and a chiral imine, produces 2-azabicyclo[2.2.1]hept-5-ene carboxylates with a high degree of stereocontrol. thieme-connect.com For instance, the reaction using N-benzylimines derived from the glyoxylates of chiral alcohols like (+)-8-phenylneomenthyl leads to the formation of the (1R,3-exo)-adduct as the major diastereomer. thieme-connect.com Subsequent reduction of the carboxylate group, often with lithium aluminium hydride (LiAlH₄), yields the target amino alcohol, [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol, while allowing for the recovery of the chiral auxiliary. thieme-connect.comthieme-connect.com
Derivatives of the 2-azabicyclo[2.2.1]heptane framework have been successfully employed as chiral ligands in various metal-catalyzed asymmetric reactions. Although some applications have shown moderate success, they highlight the potential of this scaffold. For example, N,N-chelating ligands derived from this bicyclic system have been tested in copper-catalyzed Henry reactions, and other derivatives have been used in zinc-catalyzed aldol reactions. pwr.edu.pl The effectiveness of these catalysts is often dependent on the specific substituents on the bicyclic core and the reaction substrates. pwr.edu.pl
Furthermore, these compounds serve as precursors for a wide array of polyfunctional 3D scaffolds useful in drug discovery and stereoselective synthesis. whiterose.ac.ukresearchgate.net The functional handles, such as the hydroxyl and amino groups, can be readily modified to generate diverse libraries of chiral molecules, including aminocyclopentanes, piperidine (B6355638) alkaloids, and constrained proline analogues. researchgate.net
| Reaction Type | Chiral Auxiliary/Ligand | Key Transformation | Stereoselectivity | Reference |
| Aza-Diels-Alder | N-benzylimine of (+)-8-phenylneomenthyl glyoxylate (B1226380) | Cycloaddition with cyclopentadiene | 70% yield (1R,3-exo) | thieme-connect.com |
| Aza-Diels-Alder | N-benzylimine of (+)-8-phenylisomenthyl glyoxylate | Cycloaddition with cyclopentadiene | 65% yield (1R,3-exo) | thieme-connect.com |
| Alkoxyselenylation | Diselenide from alcohol 7 | Reaction with styrene (B11656) | 52% de | rsc.orgrsc.org |
| Aldol Reaction | Amide of amine 11 and pyrrolidine-2-carboxylic acid | Reaction of p-nitrobenzaldehyde and cyclohexanone | dr 22:78, ee up to 63% | mdpi.com |
Potential in Material Science and Advanced Chemical Development
The unique structural and chiral properties of this compound and its derivatives make them promising candidates for applications in material science. Their rigid, three-dimensional architecture can be exploited to create materials with novel thermal, optical, and mechanical properties.
Development of Novel Polymeric Structures and Materials
The bifunctional nature of this compound, possessing both a reactive secondary amine and a primary alcohol, makes it a valuable monomer or building block for the synthesis of novel polymers. The rigid bicyclic core can be incorporated into polymer backbones to restrict conformational freedom, potentially leading to materials with enhanced thermal stability and specific mechanical properties.
Research into the polymerization of other bicyclic monomers, such as those derived from terpenes, has demonstrated that such structures can be used to create a variety of polymers, from linear to crosslinked networks, with a wide range of glass transition temperatures. nottingham.ac.uk Similarly, the azabicyclo[2.2.1]heptane framework has the potential to be used in the creation of novel polyamides, polyesters, and polyurethanes. The syndiotactic polymerization of styrene and its copolymerization with ethylene (B1197577) have been achieved using chiral catalysts, a field where azabicyclic ligands could find application. researchgate.net
Furthermore, the ability to synthesize polyfunctional derivatives from the azabicyclo[2.2.1]heptane scaffold allows for the design of complex, three-dimensional polymeric architectures. rsc.orgrsc.org These structures can serve as precursors to advanced materials where precise control over the spatial arrangement of functional groups is critical.
Modification of Optical Properties of Materials
The inherent and controllable chirality of this compound derivatives makes them highly suitable for applications involving the manipulation of light. Chiral molecules are known to rotate the plane of polarized light, a property quantified by specific optical rotation. By incorporating these chiral units into polymers or other materials, it is possible to induce or modify chiroptical properties.
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives often yields products with significant optical activity. thieme-connect.comrsc.org This property is fundamental to their use in creating materials for optical applications, such as chiral stationary phases for chromatography or components in specialized optical films and liquid crystal displays. Patents on optically active azabicyclo ring derivatives underscore their commercial potential in this area. google.com
| Compound | Specific Optical Rotation [α]D | Solvent | Reference |
| [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol | +71.5 (c 1) | CHCl₃ | thieme-connect.com |
| ((1R,3S,4S)-2-((R)-1-(naphthalen-1-yl)ethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methanol | +60.9 (c 0.52) | CH₂Cl₂ | rsc.orgrsc.org |
| exo-(1S,3S,4R)-Ethyl-2-((R)-1-(naphthalen-1-yl)ethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | -83.4 (c 1.0) | CH₂Cl₂ | rsc.orgrsc.org |
| Bis[((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl] diselenide | -70.5 (c 0.26) | CH₂Cl₂ | rsc.org |
Components in Specialized Lubricants and Fluids (e.g., Traction Fluids)
There is potential for this compound and its derivatives to be used as components or additives in specialized lubricants and traction fluids. Traction fluids require base oils with high shear strength to operate effectively under the elastohydrodynamic lubrication regime found in continuously variable transmissions. google.com Cycloaliphatic hydrocarbons are often used for this purpose due to their suitable properties. google.com
The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]heptane core is analogous to some of the cycloaliphatic compounds used in these applications. This rigidity could impart high viscosity and excellent shear stability, which are desirable characteristics for lubricants operating under extreme pressure. Furthermore, the polar amine and hydroxyl functionalities could be modified to create derivatives that act as friction modifiers, anti-wear agents, or dispersants, which are common additives in fully formulated transmission fluids. google.com While direct application in this area is not yet established, the structural characteristics of these compounds suggest a promising avenue for future research and development in the field of advanced lubricants.
Theoretical and Computational Studies on 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol Systems
Computational Modeling of Molecular Structure and Conformation
The unique three-dimensional arrangement of the 2-azabicyclo[2.2.1]heptane core imparts significant conformational rigidity. uni-regensburg.de This rigidity is a key feature that influences its binding to biological targets. Computational modeling, particularly using methods like Density Functional Theory (DFT), is employed to predict the most stable conformations and to understand the geometric parameters of the molecule.
The bicyclic framework of 2-azabicyclo[2.2.1]heptane consists of a five-membered and a six-membered ring fused together. The nitrogen atom at the bridgehead position introduces strain, causing deviations from ideal tetrahedral bond angles. This inherent strain and the resulting electronic properties are crucial for its chemical reactivity and biological interactions.
Computational studies have explored the conformational preferences of derivatives of this scaffold. For instance, in the context of designing dipeptidyl peptidase-4 (DPP-4) inhibitors, molecular modeling was used to analyze analogues containing the 2-azabicyclo[2.2.1]heptane moiety. nih.gov These studies help in understanding the spatial orientation of functional groups necessary for effective ligand-protein interactions. nih.gov The presence of stereoisomers, such as exo and endo configurations, further diversifies the conformational landscape, which can be effectively modeled and analyzed computationally. nih.gov
Table 1: Representative Computationally Modeled Parameters for Azabicyclic Systems
| Parameter | Typical Value/Observation | Significance |
| Bridgehead N-C-C Angle | Deviates from ideal 109.5° | Indicates ring strain, influencing reactivity |
| Conformational Energy Barrier | ~12.3 kJ/mol between conformers | Determines the population of different conformations |
| Nitrogen Inversion Barrier | Observable at low temperatures | Affects dynamic conformational behavior |
| Preferred Conformation | Often a twisted envelope for the 5-membered ring | Minimizes steric strain |
Note: The values presented are illustrative and can vary based on the specific derivative and computational method used.
In Silico Approaches for Ligand-Receptor Interactions and Binding Affinity Prediction
In silico methods are pivotal in predicting how (2-Azabicyclo[2.2.1]heptan-6-yl)methanol derivatives interact with biological receptors and in estimating their binding affinities. These computational techniques, such as molecular docking and molecular dynamics simulations, allow for the virtual screening of large libraries of compounds, prioritizing those with the highest potential for biological activity. nih.gov
For example, in the development of novel DPP-4 inhibitors, molecular modeling was used to predict the binding modes of compounds containing the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov These studies revealed that the rigid bicyclic structure can enhance binding affinity to biological targets. nih.gov The interaction patterns of these designed compounds were compared to known inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220), showing similar key interactions with active site residues. nih.gov
Binding affinity is often quantified using scoring functions and free energy calculations. Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the Gibbs free energy of binding (ΔGbind), providing a more refined prediction of ligand-receptor complex stability. nih.gov
Table 2: Scoring Function Values for a DPP-4 Inhibitor with a 2-Azabicyclo[2.2.1]heptane Moiety
| Scoring Function | Value | Interpretation |
| GlideScore | Within range of reference structures | Indicates favorable binding interactions |
| Emodel | Within range of reference structures | Reflects the energy of the ligand-receptor complex |
| ΔGbind | Energetically more favorable than references | Suggests a more stable protein-ligand complex |
Source: Adapted from a study on neogliptin, a DPP-4 inhibitor. pwr.edu.pl
Reaction Mechanism Elucidation and Transition State Analysis through Computational Chemistry
Computational chemistry provides powerful tools to elucidate reaction mechanisms and analyze transition states, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of the 2-azabicyclo[2.2.1]heptane core, the aza-Diels-Alder reaction is a common and efficient method. researchgate.net
DFT calculations have been employed to study the mechanism of the aza-Diels-Alder reaction for the formation of 2-azabicyclo[2.2.1]heptane derivatives. dntb.gov.ua These studies can determine the energies of reactants, products, and transition states, helping to predict the stereoselectivity of the reaction (i.e., the preference for exo or endo products). dntb.gov.ua
Furthermore, computational analysis has been used to investigate rearrangements of related azanorbornane systems. For instance, a study on the ring expansion of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems utilized computational methods to propose a detailed mechanistic pathway. unirioja.es Such studies are crucial for understanding and controlling the outcomes of complex chemical transformations.
Mechanistic investigations based on DFT calculations have also been used to rationalize the formation of different products in the base-promoted heterocyclization reactions that yield 7-azabicyclo[2.2.1]heptane derivatives. acs.org
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, with high accuracy. nih.govarxiv.orgarxiv.orgchemrxiv.org These predictions can aid in the structural elucidation of newly synthesized compounds and in understanding the relationship between conformation and spectroscopic properties.
For molecules with complex and rigid frameworks like this compound, predicting NMR spectra can be particularly challenging due to anomalous chemical shifts arising from the strained bicyclic system. acs.org Computational models, including DFT and more advanced machine learning approaches, can calculate these shifts and help in the assignment of experimental spectra. nih.govnih.gov
Similarly, the prediction of IR spectra through computational methods can provide a "fingerprint" of the molecule, identifying characteristic vibrational modes of its functional groups. rsc.orgresearchgate.net Machine learning models trained on large datasets of simulated IR spectra are emerging as powerful tools for predicting the spectra of new molecules and even for deducing molecular structures from spectral data. chemrxiv.org
Conformational preferences, which are critical for biological activity, can also be investigated through computational methods. The analysis of bond lengths and angles in azabicyclo[2.2.1]heptane derivatives has revealed their structural similarities to important biomolecules like proline, highlighting their potential as conformationally rigid proline analogues. uni-regensburg.de
Emerging Trends and Future Directions in 2 Azabicyclo 2.2.1 Heptan 6 Yl Methanol Research
Discovery of Novel and Sustainable Synthetic Methodologies
The synthesis of the 2-azabicyclo[2.2.1]heptane core remains an area of active research, with a focus on developing more efficient, stereoselective, and sustainable methods. The classic aza-Diels-Alder reaction has been a foundational approach for constructing this bicyclic system. researchgate.netamazonaws.com However, recent trends are moving towards methodologies that offer improved yields, milder reaction conditions, and greater control over stereochemistry.
Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, have emerged as an efficient route to produce oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net This method is notable for its broad substrate scope and the potential for further functionalization of the products, facilitating the creation of diverse compound libraries. researchgate.netresearchgate.net Another innovative strategy involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which yields a variety of 2-azabicyclo[2.2.1]heptanes with high enantioselectivity. researchgate.net More recently, a binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively synthesize both oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols under mild conditions. acs.org This approach demonstrates high diastereocontrol and is scalable. acs.org
Future efforts are expected to focus on methods that reduce the number of synthetic steps and improve atom economy. The development of one-pot procedures and catalytic asymmetric transformations will be crucial for making these scaffolds more accessible for drug discovery and development programs.
Table 1: Comparison of Selected Synthetic Methodologies for the 2-Azabicyclo[2.2.1]heptane Scaffold
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Aza-Diels-Alder Reaction | Cycloaddition of an imine and a diene (e.g., cyclopentadiene). | Well-established, provides direct access to the bicyclic core. | researchgate.netamazonaws.com |
| Palladium-Catalyzed 1,2-Aminoacyloxylation | Reaction of cyclopentenes to form oxygenated derivatives. | Broad substrate scope, products can be further functionalized. | researchgate.netresearchgate.net |
| Brønsted Acid Catalyzed Ring-Opening | Chiral phosphoric acid-catalyzed opening of meso-epoxides. | High yields and excellent enantioselectivities. | researchgate.net |
| Binary Al(III)/Bromide Catalysis | Rearrangement of cyclic γ-epoxy-alcohols. | Mild conditions, high diastereocontrol, good to excellent yields. | acs.org |
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Applications
The rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an ideal platform for systematic SAR and SPR studies. By modifying substituents at defined positions, researchers can probe the specific interactions required for biological activity and optimize properties like potency, selectivity, and metabolic stability.
A significant area of investigation has been the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govmdpi.com In this context, derivatives incorporating the (2-azabicyclo[2.2.1]heptan-6-yl)methanol core have been designed and synthesized. Molecular modeling and inhibitory activity assays have shown that the bicyclic moiety, when combined with fragments like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, results in potent DPP-4 inhibitors. nih.govmdpi.com Further modifications, such as the introduction of 1,2,4-oxadiazole (B8745197) substituents, have led to even more potent and selective inhibitors, demonstrating how fine-tuning the scaffold's decoration can significantly enhance therapeutic potential. mdpi.com For example, the compound "neogliptin," which is based on the 2-azabicyclo[2.2.1]heptane scaffold, was found to be a more potent DPP-4 inhibitor than vildagliptin (B1682220) and sitagliptin (B1680988). nih.govmdpi.com
Future research will likely employ more sophisticated computational tools, such as free energy perturbation (FEP) and machine learning models, to predict the impact of structural modifications. These advanced in silico methods will accelerate the design-synthesis-test cycle, leading to the more rapid identification of optimized clinical candidates.
Table 2: Illustrative SAR Findings for 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors
| Scaffold Modification | Observed Effect on Activity/Property | Key Finding | Reference |
|---|---|---|---|
| Coupling with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Potent DPP-4 inhibition (IC50 in the nanomolar range). | The combination creates a pharmacophore similar to established gliptins. | nih.govmdpi.com |
| Introduction of a nitrile substituent | Enhances interaction with key residues in the DPP-4 active site. | Nitrile group is a key feature for potency in this class of inhibitors. | nih.gov |
| Addition of 1,2,4-oxadiazole groups | Leads to a more potent inhibitor (IC50 = 4.3 nM) with high selectivity over DPP-8 and DPP-9. | Further modification of the lead compound can significantly improve potency and selectivity. | mdpi.com |
| Stereochemical configuration (exo vs. endo) | Stereoisomerism significantly impacts binding affinity and inhibitory potency. | Precise stereochemical control is crucial for optimal activity. | nih.gov |
Expansion into New Therapeutic and Catalytic Areas through Scaffold Diversification
The versatility of the this compound scaffold is enabling its exploration in a widening range of applications beyond its initial uses. By strategically diversifying the functional groups attached to the bicyclic core, researchers are accessing novel biological targets and catalytic processes.
In therapeutics, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold are being investigated as:
Sigma-2 (σ2) Receptor Ligands: N-substituted 7-azabicyclo[2.2.1]heptanes have shown selectivity for the σ2 receptor subtype, indicating that the conformational restriction of the bicyclic core is important for subtype discrimination. nih.gov
CXCR2 Antagonists: By incorporating the bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton, researchers have developed potent and selective antagonists of the CXCR2 receptor, a target for treating metastatic cancer. nih.gov
Antiviral Agents: The 2-azabicyclo[2.2.1]heptane core has been incorporated into inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme for viral replication. acs.org
Antiproliferative Agents: Hybrids of 2-azabicycloalkanes and 1,2,3-triazoles have been synthesized and evaluated for their action against cancer cell lines. mdpi.com
In the field of asymmetric catalysis, chiral polyamines and amino acid analogues based on the 2-azabicyclo[2.2.1]heptane backbone are being applied as organocatalysts. mdpi.comnih.gov Their rigid structure, bearing multiple stereogenic centers, has a beneficial effect on the stereoselectivity of reactions such as the aldol (B89426) reaction. mdpi.comnih.gov The future will see continued diversification of this scaffold to target a broader array of enzymes, receptors, and ion channels, as well as its application in new types of catalytic transformations.
Integration with High-Throughput Synthesis and Screening for Library Generation
The structural features of the (2-azabicyclo[2.2.1]heptane-6-yl)methanol scaffold make it highly suitable for the generation of compound libraries for high-throughput screening (HTS). Its rigid core provides a well-defined three-dimensional starting point, while the presence of multiple functionalization sites (the nitrogen atom, the hydroxyl group, and potentially other positions on the rings) allows for the creation of extensive and diverse libraries.
The European Lead Factory (ELF), a public-private partnership, has utilized scaffolds like azabicyclo[2.2.1]heptane for the synthesis of novel compound libraries aimed at innovative drug discovery. edelris.com The goal is to produce collections of compounds that are highly diverse, drug-like, and feature high Fsp3 character, which introduces three-dimensional complexity often missing in commercial screening collections. edelris.com Synthetic strategies that allow for the rapid elaboration of the core scaffold, such as palladium-catalyzed functionalization or multi-component reactions, are key to this effort. researchgate.netgoogle.com
The trend is to integrate automated synthesis platforms with HTS to accelerate the discovery of new hits. By creating large, well-characterized libraries based on the this compound core, researchers can efficiently screen against a multitude of biological targets, significantly increasing the probability of identifying novel lead compounds for therapeutic development.
Green Chemistry Approaches and Process Intensification in (2-Azabicyclo[2.2.1]methanol Production
As the this compound scaffold and its derivatives gain importance, there is a growing emphasis on developing manufacturing processes that are both environmentally sustainable and economically viable. This involves the application of green chemistry principles and process intensification techniques.
Key green chemistry approaches relevant to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents. scribd.com
Catalysis: Employing catalytic methods (including biocatalysis) over stoichiometric reagents to reduce waste. scribd.comscispace.com The use of enzymatic resolution, for instance, can provide enantiomerically pure intermediates under mild conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the production of azabicycloalkanes, this could involve the shift from traditional batch reactors to continuous flow systems. amanote.com Continuous processing offers better control over reaction parameters, improved safety, and can lead to higher yields and purity, ultimately reducing the environmental footprint of the synthesis. amanote.com Future research will focus on integrating these green and intensified approaches into a holistic process design for the large-scale, sustainable production of this compound and its valuable derivatives. scribd.com
Q & A
Q. How to design a study investigating the compound’s role in asymmetric catalysis?
- Methodological Answer : Adopt a pre-test/post-test control group design. Test enantioselectivity across substrates using standardized conditions (e.g., 1 mol% catalyst, 24h reaction time). Include negative controls (e.g., achiral catalysts) and replicate trials to minimize bias. Align with CRDC’s RDF2050103 for chemical engineering rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
